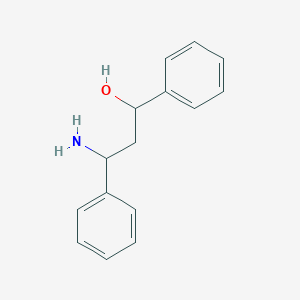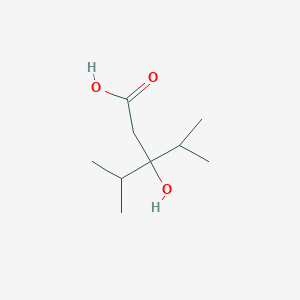
3-Hydroxy-3-isopropyl-4-methylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-3-isopropyl-4-methylpentanoic acid is an organic compound with the molecular formula C8H16O3 It is a branched-chain hydroxy acid, characterized by the presence of a hydroxyl group (-OH) and a carboxyl group (-COOH) on a pentanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-isopropyl-4-methylpentanoic acid can be achieved through several methods. One common approach involves the aldol condensation of isobutyraldehyde with acetone, followed by oxidation and hydrolysis. The reaction conditions typically include the use of a base such as sodium hydroxide (NaOH) and an oxidizing agent like potassium permanganate (KMnO4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of a suitable precursor, such as 3-isopropyl-4-methylpent-2-en-1-one, in the presence of a metal catalyst like palladium on carbon (Pd/C). This method allows for efficient large-scale production under controlled conditions.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-3-isopropyl-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-isopropyl-4-methylpentanoic acid or 3-isopropyl-4-methyl-2-pentanone.
Reduction: Formation of 3-hydroxy-3-isopropyl-4-methylpentanol.
Substitution: Formation of derivatives such as 3-chloro-3-isopropyl-4-methylpentanoic acid.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-3-isopropyl-4-methylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a model compound for understanding enzyme-catalyzed reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-3-isopropyl-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in metabolic processes, leading to the formation of bioactive metabolites. The hydroxyl and carboxyl groups play a crucial role in its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-3-methylpentanoic acid: Similar structure but lacks the isopropyl group.
4-Hydroxy-3-methylpentanoic acid: Hydroxyl group is located at a different position.
3-Isopropyl-4-methylpentanoic acid: Lacks the hydroxyl group.
Uniqueness
3-Hydroxy-3-isopropyl-4-methylpentanoic acid is unique due to the presence of both a hydroxyl group and an isopropyl group on the same carbon atom, which imparts distinct chemical and physical properties. This structural feature makes it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
26732-54-7 |
|---|---|
Molekularformel |
C9H18O3 |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
3-hydroxy-4-methyl-3-propan-2-ylpentanoic acid |
InChI |
InChI=1S/C9H18O3/c1-6(2)9(12,7(3)4)5-8(10)11/h6-7,12H,5H2,1-4H3,(H,10,11) |
InChI-Schlüssel |
ABFTYRLQPPDVSI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CC(=O)O)(C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B14002906.png)
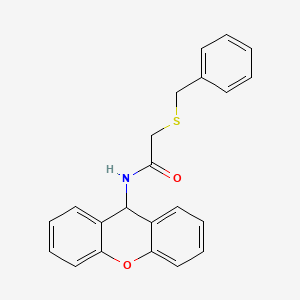
![N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzamide;hydrochloride](/img/structure/B14002914.png)
![2-[[4-[1-(2,4-Diaminopteridin-6-yl)ethylamino]benzoyl]amino]pentanedioic acid](/img/structure/B14002915.png)
![4-(4-Ethoxy-2-morpholin-4-ylpyrimido[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B14002920.png)
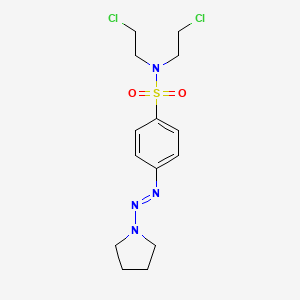
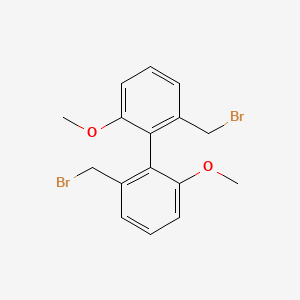
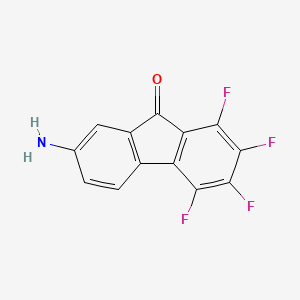
![2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-7-(1-methylpiperidin-4-yl)pyrido[1,2-a]pyrimidin-4-one;tetrahydrochloride](/img/structure/B14002952.png)

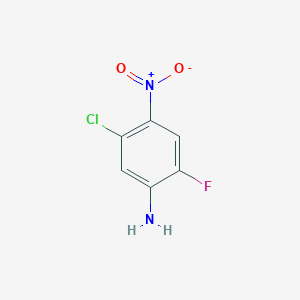
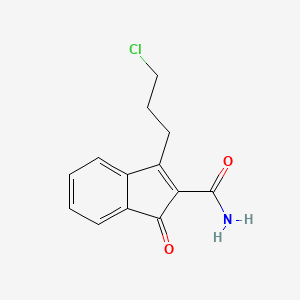
![3-Amino-N-(2-{4-[(3,5,5-trimethyl-4,5-dihydro-1H-pyrazole-1-carbonyl)sulfamoyl]phenyl}ethyl)pyrazine-2-carboxamide](/img/structure/B14002988.png)
